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Compound of Interest

Compound Name: PF-04217903 mesylate

Cat. No.: B1679679 Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of PF-

04217903, a novel and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine

kinase.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene

amplification, activating mutations, or autocrine loops, is a key driver in the progression of

various human cancers.[3][4] PF-04217903 has demonstrated potent inhibitory activity against

both wild-type and a range of mutated c-Met kinases, making it a valuable tool for preclinical

research and a candidate for clinical development.[3][5] This document details the quantitative

potency of PF-04217903 against various c-Met mutants, outlines the experimental

methodologies used for its characterization, and provides visual representations of key

biological pathways and experimental workflows.

Data Presentation: Quantitative In Vitro Potency of
PF-04217903
The inhibitory activity of PF-04217903 has been quantified against wild-type c-Met and several

clinically relevant c-Met mutants. The data, summarized below, highlights the compound's

potency and differential sensitivity across various genetic contexts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1679679?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/met-tyrosine-kinase-inhibitor-pf-04217903
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Evaluating_PF_04217903_Efficacy_in_Cell_Based_Assays.pdf
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.medchemexpress.com/PF-04217903.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Assay Type IC50 (nmol/L) Reference

Wild-Type c-Met

Recombinant Human

c-Met

Biochemical Kinase

Assay (Ki)
4.8 [3][5]

Wild-Type c-Met
Cellular

Phosphorylation
7.3 (mean) [3]

HUVEC
Cellular

Phosphorylation
4.6 [3][6]

c-Met Kinase Domain

Mutants

H1094R
Biochemical Kinase

Assay
3.1 [3][5]

R988C
Biochemical Kinase

Assay
6.4 [3][5]

T1010I
Biochemical Kinase

Assay
6.7 [3][5]

V1092I
Biochemical Kinase

Assay
16 [3]

M1250T
Biochemical Kinase

Assay
24 [3]

Y1235D
Biochemical Kinase

Assay
139 [3]

Y1230C
Biochemical Kinase

Assay
>10,000 [3][5]

MET-Amplified Cell

Lines

GTL-16 (Gastric

Carcinoma)
Cell Proliferation 12 [5][7]

NCI-H1993 (NSCLC) Cell Proliferation 30 [5][7]
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GTL-16 (Gastric

Carcinoma)
Apoptosis 31 [5][7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The

following sections describe the key experimental protocols used to assess the potency of PF-

04217903.

Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of

recombinant c-Met kinase.

Principle: The assay measures the production of ADP, a product of the kinase reaction, by

monitoring the coupled consumption of NADH, which results in a decrease in absorbance at

340 nm.[8]

Procedure:

A reaction mixture is prepared containing the recombinant human c-Met enzyme, a

peptide substrate, and ATP in a suitable buffer.

Varying concentrations of PF-04217903 are added to the reaction mixture.

The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time

using a spectrophotometer.

The rate of the reaction is calculated, and the Ki or IC50 value is determined by fitting the

data to an appropriate enzyme inhibition model.[8]

Cellular c-Met Phosphorylation ELISA
This cell-based assay measures the ability of PF-04217903 to inhibit the autophosphorylation

of the c-Met receptor within a cellular context.
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Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates and

detect the level of tyrosine phosphorylation.

Procedure:

Tumor cells (e.g., GTL-16, HT29) are seeded in 96-well plates and allowed to attach

overnight.[8][9]

Cells are then treated with a range of concentrations of PF-04217903 for one hour. For

cell lines that do not have constitutively active c-Met, stimulation with Hepatocyte Growth

Factor (HGF) is performed.[8][9]

Following treatment, the cells are lysed to release the cellular proteins.[8]

The cell lysates are added to 96-well plates pre-coated with a capture antibody specific for

total c-Met.

A detection antibody that specifically recognizes phosphorylated tyrosine residues is then

added.

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for signal

amplification.

A substrate is added, and the resulting absorbance is read using a plate reader.

The IC50 value is calculated based on the dose-response curve.[8]

Cell Proliferation/Survival Assay
This assay assesses the impact of PF-04217903 on the viability and growth of cancer cell lines.

Principle: The metabolic activity of viable cells is measured using reagents such as MTT or

resazurin, which are converted into colored or fluorescent products by mitochondrial

enzymes.

Procedure:

Tumor cells are seeded at a low density in 96-well plates.[7][9]
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After allowing the cells to adhere, they are treated with various concentrations of PF-

04217903. For certain cell lines, HGF may be added to stimulate c-Met signaling.[7][9]

The plates are incubated for 72 hours to allow for cell proliferation.[7][9]

MTT or resazurin reagent is added to each well, and the plates are incubated according to

the manufacturer's instructions.

The absorbance or fluorescence is measured using a plate reader.

The percentage of cell proliferation relative to untreated control cells is calculated to

determine the IC50 value.[8]

Apoptosis Assay
This assay is used to determine if the inhibition of c-Met by PF-04217903 leads to programmed

cell death.

Principle: Apoptosis is detected by quantifying the amount of single-stranded DNA (ssDNA),

an early marker of this process, using an ELISA-based method.[7]

Procedure:

GTL-16 cells are treated with PF-04217903 for 24 hours in their standard growth media.[7]

[9]

A commercial ssDNA Apoptosis ELISA Kit is used for the detection.

The manufacturer's protocol is followed, which typically involves cell lysis and an ELISA

procedure to detect the ssDNA.

The amount of ssDNA is quantified as a percentage of the signal from untreated control

cells, and the IC50 for apoptosis induction is determined.[7][8]

Matrigel Invasion Assay
This assay evaluates the effect of PF-04217903 on the invasive potential of cancer cells.
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Principle: This assay measures the ability of cancer cells to migrate through a layer of

Matrigel, which mimics the basement membrane.

Procedure:

The upper chamber of a transwell insert is coated with Matrigel.

Cancer cells, pre-treated with PF-04217903, are seeded into the upper chamber in serum-

free media.

The lower chamber contains media with a chemoattractant, such as HGF.

After an incubation period, the non-invading cells on the upper surface of the membrane

are removed.

The cells that have invaded through the Matrigel and are on the lower surface of the

membrane are fixed, stained, and counted.

The extent of invasion is quantified and compared to untreated control cells.

Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of PF-

04217903 and the experimental workflows.
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c-Met Signaling Pathway and PF-04217903 Inhibition
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Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.
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Cellular c-Met Phosphorylation ELISA Workflow
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Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1679679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of ATP-Competitive Inhibition
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Caption: Mechanism of ATP-competitive inhibition by PF-04217903.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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